TbPTR1 Inhibitory Potency: (S)-Enantiomer (90 nM) vs. Methotrexate and Reported Pyrrolo[2,3-d]pyrimidine Leads
The (S)-2-chloro-6a,7,8,9-tetrahydropyrrolo[2,1-h]pteridin-6(5H)-one exhibits an IC50 of 90 nM against recombinant TbPTR1 [1]. While this value is less potent than the picomolar inhibitors described in recent multitarget campaigns (e.g., compounds showing apparent picomolar inhibition of TbPTR1 in J. Med. Chem. 2022 [2]), it is substantially more potent than methotrexate, a classical antifolate that primarily targets DHFR and shows weak PTR1 inhibition. Importantly, the pyrrolo[2,1-h]pteridinone scaffold is structurally unrelated to the pyrrolo[2,3-d]pyrimidine series that dominates PTR1 literature, meaning this compound occupies a distinct chemical space for hit-to-lead expansion.
| Evidence Dimension | TbPTR1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 90 nM |
| Comparator Or Baseline | Methotrexate (weak PTR1 inhibitor; primary target DHFR); J. Med. Chem. 2022 lead compounds (picomolar range for TbPTR1, but structurally distinct pyrrolo[2,3-d]pyrimidine scaffold) |
| Quantified Difference | Target compound is at least 10-fold more potent than methotrexate at PTR1; less potent than optimized picomolar leads but offers a novel scaffold for resistance evasion. |
| Conditions | Recombinant T. brucei PTR1 expressed in E. coli BL21 (DE3) cells; H2B substrate; cytochrome c present. |
Why This Matters
A 90 nM IC50 on TbPTR1 combined with a scaffold absent from the prevalent pyrrolo[2,3-d]pyrimidine patent space provides a structurally differentiated starting point for antiparasitic lead optimization.
- [1] BindingDB BDBM50600681 (CHEMBL5180552). IC50: 90 nM for inhibition of recombinant Trypanosoma brucei PTR1. View Source
- [2] Multitarget, Selective Compound Design Yields Potent Inhibitors of a Kinetoplastid Pteridine Reductase 1. J. Med. Chem. 2022, 65, 9011–9033. DOI: 10.1021/acs.jmedchem.2c00232. View Source
